molecular formula C10H13BF3K B1468931 Potassium 4-butylphenyltrifluoroborate CAS No. 1412414-09-5

Potassium 4-butylphenyltrifluoroborate

Cat. No. B1468931
CAS RN: 1412414-09-5
M. Wt: 240.12 g/mol
InChI Key: LMRSUMOZYVDMLI-UHFFFAOYSA-N
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Description

Potassium 4-tert-butylphenyltrifluoroborate is a fluorinated boron compound. It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular formula of Potassium 4-tert-butylphenyltrifluoroborate is C10H13BF3K . The InChI Key is RQPOMNZPBPIWDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Potassium 4-tert-butylphenyltrifluoroborate is used as potent boronic acid surrogates in Suzuki-Miyaura Cross-Coupling reactions .


Physical And Chemical Properties Analysis

Potassium 4-tert-butylphenyltrifluoroborate is a solid with a molecular weight of 240.11 g/mol . It is moisture- and air-stable .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including derivatives like Potassium 4-butylphenyltrifluoroborate, are pivotal in cross-coupling reactions. A study by Alacid and Nájera (2008) demonstrates their use in the first cross-coupling reaction with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords biphenyls under phosphine-free conditions, showcasing the compound's versatility in organic synthesis (Alacid & Nájera, 2008).

Mannich Reactions

Kabalka et al. (2004) explored the use of potassium alkynyltrifluoroborates in Mannich reactions, reacting with amines and salicylaldehydes to generate highly functionalized amines. This study highlights the compound's utility in creating complex amine structures, contributing to the diversity of synthetic chemistry applications (Kabalka, Venkataiah, & Dong, 2004).

Oxidation and Suzuki-Miyaura Cross-Coupling

Molander and Petrillo (2006) demonstrated the oxidation of hydroxyl-substituted organotrifluoroborates, including potassium organotrifluoroborate derivatives, using various oxidants. The oxidized products retain the trifluoroborate moiety and are utilized in Suzuki-Miyaura cross-coupling, indicating the compound's role in facilitating complex reaction pathways (Molander & Petrillo, 2006).

CO2 Separation

Lee and Kang (2021) investigated the use of potassium tetrafluoroborate (KBF_4), which shares similarities with potassium 4-butylphenyltrifluoroborate in terms of its fluoroborate component, as a carrier for CO_2 separation. Their work on PEBAX-5513/KBF4 composite membranes showcased improved CO_2 separation performance, underscoring the potential environmental applications of such compounds (Lee & Kang, 2021).

Regioselectivity in Catalysis

Presset et al. (2013) found potassium vinyltrifluoroborate to be efficient in Rh(III)-catalyzed annulations with benzamide derivatives, producing 4-trifluoroboratotetrahydroisoquinolones. This research highlights the compound's utility in achieving regioselective catalysis, offering a novel avenue for the development of boron-containing building blocks (Presset, Oehlrich, Rombouts, & Molander, 2013).

Mechanism of Action

Safety and Hazards

Potassium 4-tert-butylphenyltrifluoroborate causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

potassium;(4-butylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRSUMOZYVDMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-butylphenyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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